molecular formula C13H13NO3 B11877989 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester CAS No. 885273-19-8

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B11877989
CAS No.: 885273-19-8
M. Wt: 231.25 g/mol
InChI Key: UOLQCERAFZIHJD-UHFFFAOYSA-N
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Description

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol It is an ester derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester typically involves the reaction of 2-methylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

    Ethyl 4-oxazolecarboxylate: Similar in structure but lacks the methyl group on the phenyl ring.

    Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Contains additional functional groups that may confer different biological activities

Properties

CAS No.

885273-19-8

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(3-methylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3

InChI Key

UOLQCERAFZIHJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC(=C2)C

Origin of Product

United States

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